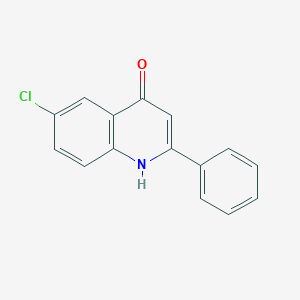

6-Chloro-2-phenylquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTGFMIEELHDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920686 | |

| Record name | 6-Chloro-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112182-50-0 | |

| Record name | 6-Chloro-2-phenyl-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112182500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6-Chloro-2-phenylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and biological properties of 6-Chloro-2-phenylquinolin-4-ol, a heterocyclic compound belonging to the quinolin-4-one class. This guide consolidates key data, outlines synthetic methodologies, and explores its potential mechanisms of action for applications in research and drug development.

Core Chemical Properties

This compound, also known by its tautomeric form 6-chloro-2-phenyl-1H-quinolin-4-one, is a substituted quinoline derivative.[1] Its fundamental properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 6-chloro-2-phenyl-1H-quinolin-4-one[1] |

| Synonyms | This compound, 6-Chloro-4-hydroxy-2-phenylquinoline[1] |

| CAS Number | 17282-72-3, 112182-50-0[1][2] |

| Molecular Formula | C₁₅H₁₀ClNO[1] |

| InChI | InChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)[1] |

| InChIKey | QKTGFMIEELHDSD-UHFFFAOYSA-N[1][2] |

| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl[1] |

Table 2: Physicochemical Data (Computed)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 255.70 g/mol | PubChem[1] |

| Exact Mass | 255.0450916 Da | PubChem[1] |

| XLogP3 | 3.8 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthetic Methodologies

The synthesis of the quinolin-4-one core is well-established, with several classic named reactions being adaptable for producing this compound by selecting appropriately substituted precursors.[2]

a) Gould-Jacobs Reaction: This is a cornerstone method for synthesizing 4-hydroxyquinolines (quinolin-4-ones).[2] The general protocol involves:

-

Condensation: Reacting an appropriately substituted aniline (e.g., 4-chloroaniline) with an alkoxymethylenemalonate ester.

-

Thermal Cyclization: Heating the intermediate to induce cyclization, typically at temperatures between 80–120°C to minimize side reactions.[2]

-

Saponification and Decarboxylation: The resulting ester is saponified and then decarboxylated to yield the final quinolin-4-one product.

b) Friedländer Condensation: A versatile and direct method for preparing quinolines.[2] The synthesis of the target molecule would proceed via:

-

Reactants: Condensing a 2-amino-5-chlorobenzophenone with a compound containing a reactive α-methylene group (e.g., an α-halo-ketone or an ester).

-

Catalysis: The reaction is typically carried out in the presence of an acid or base catalyst.

-

Solvent: Ethanol or dimethylformamide (DMF) are often used to stabilize intermediates.[2]

c) Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids, which can then be decarboxylated.[2]

-

Condensation: A 5-chloroisatin is condensed with a carbonyl compound that can provide the 2-phenyl substitution pattern, such as acetophenone, in the presence of a base.[2]

-

Intermediate: The initial product is 6-chloro-2-phenylquinoline-4-carboxylic acid.

-

Decarboxylation: The carboxylic acid intermediate is heated to remove the carboxyl group, yielding this compound.

d) Camps' Cyclization: This method involves the intramolecular aldol condensation of N-(2-acylaryl)amides.[3]

-

Precursor Synthesis: An N-(2-acyl-4-chlorophenyl)amide is synthesized.

-

Intramolecular Condensation: The precursor undergoes base-catalyzed intramolecular cyclization to form the quinolin-4-one ring system.

Caption: Generalized workflow for quinolone synthesis.

Biological Activity and Potential Mechanisms of Action

Quinolin-4-one derivatives are recognized for a broad spectrum of biological activities.[3][4] While specific studies on this compound are limited, its structural class is associated with several key mechanisms relevant to drug development.

Several quinoline derivatives act as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[2][3] By disrupting microtubule dynamics, these compounds can induce a G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.[2] Molecular docking studies suggest that compounds like this compound may bind to the colchicine binding site on β-tubulin, preventing its polymerization.[2]

Caption: Inhibition of tubulin polymerization pathway.

The 4-quinolone scaffold is famous for its capacity to inhibit bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for managing the topological state of DNA during replication. Inhibition traps the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks that lead to bacterial cell death.[2] This mechanism is the foundation of the quinolone class of antibiotics.

The quinoline core is present in many inhibitors of tyrosine kinases, which are pivotal in cell growth and proliferation signaling.[2] Overexpression of kinases like the Epidermal Growth Factor Receptor (EGFR) is common in many cancers.[2] Furthermore, the phosphatidylinositol 3-kinase (PI3Kα) has emerged as an attractive target for anticancer drugs, and derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have shown antiproliferative activity by targeting this pathway.[5]

Caption: Simplified PI3K/AKT signaling pathway inhibition.

Spectral Information

Detailed, experimentally verified spectral data (NMR, IR, Mass Spectrometry) for this compound is not widely published in readily accessible literature. Researchers synthesizing this compound would need to perform these analyses for characterization.

-

¹H NMR: Expected signals would include aromatic protons on both the phenyl and quinoline rings. The chemical shifts and coupling constants would be critical for confirming the substitution pattern.

-

¹³C NMR: Would show characteristic peaks for the carbonyl carbon (C4), the substituted aromatic carbons, and the quaternary carbons of the quinoline core.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the quinonole form would be expected, typically in the range of 1650-1690 cm⁻¹. N-H and O-H stretching bands (around 3200-3400 cm⁻¹) would also be present due to tautomerism and hydrogen bonding.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. Further experimental validation is necessary to fully characterize its properties and biological potential.

References

- 1. 6-Chloro-2-phenyl-4-quinolone | C15H10ClNO | CID 130703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17282-72-3 | Benchchem [benchchem.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 6-Chloro-2-phenylquinolin-4-ol derivatives

An In-depth Technical Guide on the Biological Activity of 6-Chloro-2-phenylquinolin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, the this compound core has emerged as a particularly privileged structure for the development of novel therapeutic agents. The presence of a chlorine atom at the 6-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position provides a unique electronic and steric profile that facilitates interaction with various biological targets. This technical guide synthesizes current research on these derivatives, focusing on their anticancer, antimicrobial, and antiviral activities, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through multiple mechanisms, including the inhibition of key signaling pathways and cellular processes critical for tumor growth and survival.[1] The chlorine atom at the 6-position has been identified as a key contributor to enhanced anticancer activity in certain analogues.[1]

Mechanism of Action: PI3K/AKT Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a common feature in many cancers.[1][2] Several derivatives of 6-chloro-4-hydroxy-2-quinolone have been identified as potent inhibitors of PI3Kα, a key isoform of the enzyme.[2] By blocking the catalytic activity of PI3K, these compounds prevent the downstream signaling cascade that promotes cancer cell proliferation.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

Several quinoline derivatives act as inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.[1][3] Molecular docking studies suggest that these compounds can bind to the colchicine binding site on β-tubulin, preventing its polymerization.[1]

Quantitative Data: Anticancer Activity

The antiproliferative activity of various this compound derivatives has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Compound 16 | Caco-2 | 37.4 | [2] |

| HCT-116 | 8.9 | [2] | ||

| Compound 18 | Caco-2 | 50.9 | [2] | |

| HCT-116 | 3.3 | [2] | ||

| Compound 19 | Caco-2 | 17.0 | [2] | |

| HCT-116 | 5.3 | [2] | ||

| Compound 21 | Caco-2 | 18.9 | [2] | |

| HCT-116 | 4.9 | [2] | ||

| Phenylquinoline | o-chloro substituted phenyl ring | A-549 | 5.6 | [4] |

| Phenylquinoline | Compound 13a | HeLa | 0.50 | [5] |

Antimicrobial Activity

Quinolone derivatives are well-known for their antibacterial properties, primarily through the inhibition of essential bacterial enzymes involved in DNA replication.[1]

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

A primary mechanism of antimicrobial action for quinoline derivatives is the inhibition of DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of bacterial DNA during replication.[1] By trapping the enzyme-DNA complex, the compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and subsequent bacterial cell death.[1] Molecular docking studies have helped validate the binding modes of these derivatives within the active sites of DNA gyrase.[6]

Quantitative Data: Antibacterial Activity

The efficacy of these derivatives as DNA gyrase inhibitors has been quantified, with IC50 values indicating potent inhibition.

| Compound Class | Derivative | Target Enzyme | IC50 (µg/mL) | Reference |

| 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline | 4c (6-fluoro) | S. aureus DNA gyrase A | 0.389 | [6] |

| 4e (6-ol) | S. aureus DNA gyrase A | 0.328 | [6] | |

| 4h (5,7-dichloro-6-ol) | S. aureus DNA gyrase A | 0.214 | [6] |

Antiviral Activity

Beyond anticancer and antimicrobial effects, specific derivatives have been investigated for their antiviral properties, particularly against the Hepatitis B virus (HBV).

Mechanism of Action: Anti-Hepatitis B Virus (HBV)

A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives have shown potent anti-HBV activity.[7] The preliminary mechanism study for a lead compound from this series, compound 44 , suggests that it enhances the transcript activity of HBV enhancer I (ENI) and enhancer II (ENII).[7] This modulation of viral genetic elements leads to a significant reduction in the secretion of viral antigens and the replication of viral DNA.[7]

Quantitative Data: Anti-HBV Activity

The inhibitory potency of compound 44 , a 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivative, against HBV is detailed below.

| Target | IC50 (mM) | Selectivity Index (SI) | Reference |

| HBsAg Secretion | 0.010 | > 135 | [7] |

| HBeAg Secretion | 0.026 | > 51 | [7] |

| HBV DNA Replication | 0.045 | Not Reported | [7] |

Experimental Protocols

The evaluation of the biological activities of this compound derivatives involves standardized in vitro assays.

Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.[4]

-

Cell Seeding: Cancer cells (e.g., HCT-116, A-549, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the quinoline derivatives and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.

Protocol: Agar Well Diffusion for Antimicrobial Activity

This method is used to evaluate the antimicrobial activity of compounds by measuring the zone of inhibition against specific microorganisms.[8]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

-

Inoculation: A standardized inoculum of the test bacterium (e.g., S. aureus) is swabbed uniformly across the surface of the agar.

-

Well Creation: Sterile wells of a specific diameter (e.g., 6 mm) are punched into the agar.

-

Compound Application: A defined volume of the test compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also applied.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Structure-Activity Relationships (SAR)

The biological activity of these quinoline derivatives is highly dependent on the nature and position of substituents on the core structure.

-

Position 6: The presence of a chlorine atom at this position is often associated with heightened anticancer activity.[1][4]

-

Position 4: Substitutions at the 4-position, such as an amino side chain, can facilitate antiproliferative activity.[9]

-

Phenyl Ring at Position 2: Substitutions on the 2-phenyl ring can significantly modulate activity. For instance, an o-chloro substitution was found to be potent against the A-549 lung cancer cell line.[4]

main [label=<

pos6 [label="Position 6 (Cl):\nEnhances anticancer activity[1][4]", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pos4 [label="Position 4 (-OH):\nSubstitution with amino side chains\nfacilitates antiproliferative activity[9]", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pos2 [label="Position 2 (Phenyl):\nSubstitutions (e.g., o-chloro)\nmodulate potency[4]", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

main -> pos6 [style=dashed]; main -> pos4 [style=dashed]; main -> pos2 [style=dashed]; } END_DOT Caption: Structure-Activity Relationship (SAR) summary for the core scaffold.

References

- 1. This compound | 17282-72-3 | Benchchem [benchchem.com]

- 2. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medires [mediresonline.org]

- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide

Introduction: 6-Chloro-2-phenylquinolin-4-ol is a heterocyclic compound featuring a quinoline core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The planar aromatic system of the quinoline moiety facilitates crucial interactions with biological macromolecules, such as π–π stacking and hydrogen bonding, enabling the modulation of various cellular protein functions and enzymatic activities.[1] This technical guide provides an in-depth exploration of the putative mechanisms of action for this compound, drawing upon evidence from structurally related compounds to illuminate its potential as a modulator of key cellular pathways implicated in cancer and microbial infections. The primary focus will be on its likely roles as an inhibitor of tubulin polymerization and a disruptor of the PI3K/Akt signaling pathway, with a secondary look at other potential targets like EGFR and bacterial enzymes.

Primary Mechanism of Action I: Inhibition of Tubulin Polymerization

One of the most compelling proposed mechanisms for the anticancer activity of this compound is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in oncology. The PubChem database explicitly notes that 6-Chloro-2-phenyl-4-quinolone, a tautomeric form of the compound of interest, interacts with tubulin and prevents the binding of colchicine, a well-known microtubule-destabilizing agent. This suggests that this compound likely binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This action leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in proliferating cancer cells. The activity of various 2-phenyl-4-quinolone derivatives further supports this hypothesis.

Quantitative Data: Tubulin Polymerization Inhibition by Related Compounds

| Compound Class | Specific Derivative | IC50 (Tubulin Polymerization) | Cell-based Antiproliferative IC50 | Reference |

| 2-Anilinopyridyl-linked Oxindole | Compound 7f | 2.04 µM | - | |

| Dihydropyridine-2(1H)-thione | Compound 4c | 17 µM | - | [2] |

| 4-Phenyl-2-quinolone | Compound 22 | - | 0.32 µM (COLO205), 0.89 µM (H460) | [3] |

| Arylthioindole | Compound 3 | 3.3 µM | 52 nM (MCF-7) | [4] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro by monitoring the fluorescence enhancement of a reporter dye that binds to microtubules.

Materials:

-

Purified tubulin (>99%), porcine brain

-

GTP solution

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Paclitaxel for enhancers, Nocodazole for inhibitors)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer containing 20% glycerol and 2 mM GTP.

-

Compound Preparation: Prepare serial dilutions of the test compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: In a pre-chilled 96-well plate, add 50 µL of the 2X tubulin solution to wells containing 50 µL of the diluted test compound or control. Add DAPI to a final concentration of 6.3 µM.

-

Initiation of Polymerization: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the fluorescence intensity every minute for 60-90 minutes, using an excitation wavelength of 360 nm and an emission wavelength of 420 nm.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of the test compound is determined by comparing the polymerization rate (Vmax) and the steady-state polymer mass to the vehicle control. IC50 values are calculated from the dose-response curves.[5]

Visualizations

Caption: Disruption of Microtubule Dynamics.

Caption: Workflow for Tubulin Polymerization Assay.

Primary Mechanism of Action II: Inhibition of PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell survival, growth, proliferation, and metabolism. Its hyperactivation is a frequent event in a wide range of human cancers, making PI3K a prime target for anticancer drug development.[1] Several studies have demonstrated that quinoline derivatives can effectively inhibit PI3K isoforms. For instance, a series of imidazo[4,5-c]quinoline derivatives were reported as PI3K/mTOR dual inhibitors, with one compound exhibiting a PI3Kα IC50 value of 0.9 µM.[6] Given the structural similarities, it is plausible that this compound also functions as an inhibitor of PI3K, likely by competing with ATP for binding to the kinase domain of the p110 catalytic subunit. Inhibition of PI3K would block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), thereby preventing the activation of downstream effectors such as Akt and mTOR, ultimately leading to decreased cell proliferation and survival.

Quantitative Data: PI3K Inhibition by Related Compounds

The inhibitory potential of the quinoline scaffold against PI3K has been established through the evaluation of various derivatives.

| Compound Class | Specific Derivative | Target Isoform | IC50 | Reference |

| Imidazo[4,5-c]quinoline | Compound 39 | PI3Kα | 0.9 µM | [6] |

| Quinoline | Compound 40 | PI3Kδ | 1.9 nM | [6] |

| Dimorpholinoquinazoline | Compound 7b | PI3Kα | ~50 µM | [7] |

| 4-Acrylamido-Quinoline | Multiple derivatives | PI3Kα | 0.50 - 2.03 nM | [8] |

Experimental Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™)

This luminescent kinase assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Materials:

-

Recombinant PI3K enzyme (e.g., p110α/p85α)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Wortmannin)

-

ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well, white, low-volume plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).

-

Add Enzyme/Substrate: Add 2 µL of a mix containing the PI3K enzyme and the PIP2 substrate prepared in Kinase Buffer.

-

Initiate Reaction: Add 2 µL of ATP solution to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the PI3K activity. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.[9]

Visualizations

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. promega.es [promega.es]

Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the compound 6-Chloro-2-phenylquinolin-4-ol. This quinoline derivative is of interest to the scientific community for its potential biological activities, including the inhibition of tubulin polymerization.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀ClNO | PubChem[1] |

| Molecular Weight | 255.70 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-2-phenyl-1H-quinolin-4-one | PubChem[1] |

| CAS Number | 17282-72-3 |

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition of a molecule.

| Ion | Calculated m/z | Found m/z | Source |

| [M+H]⁺ | 256.0524 | 256.0521 | The Royal Society of Chemistry[2] |

Comparative ¹H NMR Data

The hydroxyl proton of a quinolin-4-ol is typically observed as a broad singlet at a downfield chemical shift, around δ 10-11 ppm. The following table presents ¹H NMR data for a structurally related compound, 2-phenylquinolin-4(1H)-one, to provide an expected spectral pattern.

Compound: 2-phenylquinolin-4(1H)-one Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 11.72 | s (1H) | N-H |

| 8.10 | dd (J = 8.1, 1.1 Hz, 1H) | Ar-H |

| 7.83 | dd (J = 6.6, 2.9 Hz, 2H) | Ar-H |

| 7.77 | d (J = 8.3 Hz, 1H) | Ar-H |

| 7.70 – 7.64 | m (1H) | Ar-H |

| 7.63 – 7.55 | m (3H) | Ar-H |

| 7.34 | t (J = 7.2 Hz, 1H) | Ar-H |

| 6.34 | s (1H) | C₃-H |

Source: The Royal Society of Chemistry[2]

Comparative ¹³C NMR Data

The following table presents ¹³C NMR data for 2-phenylquinolin-4(1H)-one for comparative purposes.

Compound: 2-phenylquinolin-4(1H)-one Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) |

| 176.92 |

| 149.98 |

| 140.50 |

| 134.21 |

| 131.80 |

| 130.44 |

| 128.99 |

| 127.41 |

| 124.86 |

| 124.71 |

| 123.24 |

| 118.71 |

| 107.32 |

Source: The Royal Society of Chemistry[2]

Infrared (IR) Spectroscopy

Specific IR data for this compound is not available. However, the spectrum is expected to show characteristic peaks for O-H stretching (broad), N-H stretching, C=O stretching (in the quinolone tautomer), C=C and C=N stretching of the aromatic and heterocyclic rings, and a C-Cl stretching vibration.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 2-phenylquinolin-4(1H)-one derivatives is the reaction of an appropriate aniline derivative with a β-ketoester, followed by thermal cyclization. A typical procedure is outlined below.

Materials:

-

Substituted aniline (e.g., 4-chloroaniline)

-

β-ketoester (e.g., ethyl benzoylacetate)

-

Solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

Catalyst (e.g., Potassium Bicarbonate - KHCO₃)

-

Oxidizing agent (e.g., TEMPO)

-

Oxygen (balloon)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

A test tube is charged with the substituted aniline (0.2 mmol), the β-ketoester (0.4 mmol), TEMPO (3 equivalents), and KHCO₃ (2 equivalents) in DMSO (1 mL).

-

The reaction tube is evacuated and back-filled with oxygen (3 times, using a balloon).

-

The reaction mixture is stirred at 120 °C (oil bath temperature) under an oxygen atmosphere.

-

After cooling to room temperature, the mixture is extracted with ethyl acetate and washed with brine.

-

The organic layer is dried over Na₂SO₄.

-

The solvent is evaporated in vacuo.

-

The residue is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the pure product.

This is a general procedure adapted from a source providing the synthesis of similar compounds and may require optimization for the specific synthesis of this compound.[2]

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Postulated Signaling Pathway: Inhibition of Tubulin Polymerization

Quinoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.

Caption: Postulated mechanism of action: Inhibition of tubulin polymerization by this compound.

References

A Technical Guide to 6-Chloro-2-phenylquinolin-4-ol Structural Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and pharmaceuticals.[1][2][3][4][5] Among its many derivatives, the 6-Chloro-2-phenylquinolin-4-ol core represents a particularly promising framework for the development of novel therapeutic agents. The presence of the chlorine atom at the 6-position and the phenyl group at the 2-position provides a versatile platform for structural modifications, leading to analogs with a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[6][7][8] This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of these valuable compounds.

Synthesis of the Quinolin-4-one Core

The construction of the quinolin-4-one skeleton can be achieved through various classical and modern synthetic methodologies. The selection of an appropriate method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis Routes: Several named reactions have been established for the synthesis of the quinoline ring system:

-

Conrad–Limpach Reaction: This method involves the condensation of anilines with β-ketoesters, followed by thermal cyclization to form the quinolin-4-one ring.[1][5][9]

-

Gould–Jacobs Reaction: Similar to the Conrad-Limpach method, this reaction uses anilines and ethoxymethylenemalonic esters, proceeding through thermal cyclization to yield the quinoline scaffold.[1]

-

Camps Cyclization: This involves the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base to furnish 2,4-disubstituted quinolines.[1][5]

Modern Synthetic Approaches: Contemporary organic synthesis has introduced more efficient and environmentally benign methods:

-

Palladium-Catalyzed Reactions: Cross-coupling and carbonylation reactions catalyzed by palladium offer a powerful tool for constructing the quinoline core from readily available precursors like 2-iodoanilines and terminal acetylenes.[1][10]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, offering a green chemistry approach to quinoline synthesis.[4][10]

The general process for developing and evaluating new analogs is outlined in the workflow below.

Biological Activities of Structural Analogs

Modifications to the this compound scaffold have yielded a diverse library of compounds with significant therapeutic potential. The key areas of activity are summarized below.

Analogs of this scaffold have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The substitution pattern on both the quinoline and the 2-phenyl rings plays a critical role in determining potency and selectivity.[6] Studies have shown that some derivatives induce apoptosis and cause cell cycle arrest, primarily in the G2/M phase, suggesting interference with microtubule dynamics.[11][12]

Table 1: Anticancer Activity of Selected 2-Arylquinoline Analogs

| Compound/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinoline 13 (C-6 subst.) | HeLa (Cervical) | 8.3 | [6] |

| Quinoline 12 (C-6 subst.) | PC3 (Prostate) | 31.37 | [6] |

| Quinoline 11 (C-6 subst.) | PC3 (Prostate) | 34.34 | [6] |

| Compound 5a | HL-60 (Leukemia) | 19.88 | [13] |

| Compound 5g | HL-60 (Leukemia) | <50 | [13] |

| Compound 5a (cinnamic acid hybrid) | HCT-116 (Colon) | 1.89 | [12] |

| Compound 5a (cinnamic acid hybrid) | HepG2 (Liver) | 4.05 | [12] |

| Compound 5b (cinnamic acid hybrid) | MCF-7 (Breast) | 8.48 |[12] |

Note: IC₅₀ is the concentration required to inhibit 50% of cell growth.

The quinoline framework is famously associated with antimicrobial agents. Analogs of this compound have shown promising activity against both bacteria and fungi. Structure-activity relationship (SAR) studies reveal that the presence of halogens, such as chlorine or bromine at the C-6 position, can significantly enhance antifungal activity.[14][15] The length of alkyl chains substituted at other positions also modulates the antimicrobial potency.[15] The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[5]

Table 2: Antimicrobial Activity of Selected 4-Hydroxy-2-quinolone Analogs

| Compound/Substitution | Microorganism | Activity (IC₅₀ µg/mL) | Reference |

|---|---|---|---|

| Compound 3i (6-chloro, C3-nonyl) | Aspergillus flavus | 4.60 | [15] |

| Compound 3j (6-bromo, C3-nonyl) | Aspergillus flavus | 1.05 | [15] |

| Compound 8a | M. tuberculosis H37Rv | MIC: 9.2–106.4 µM | [16] |

| Compound 8h | M. tuberculosis H37Rv | MIC: 9.2–106.4 µM |[16] |

Note: IC₅₀ is the half maximal inhibitory concentration; MIC is the Minimum Inhibitory Concentration.

Specific derivatives have been investigated for their potential as antiviral agents. A series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one analogs demonstrated significant activity against the Hepatitis B virus (HBV).[17] These compounds were shown to inhibit the secretion of key viral antigens and suppress the replication of viral DNA.[17]

Table 3: Anti-Hepatitis B Virus (HBV) Activity of a Lead Compound

| Activity Measured | IC₅₀ (mM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| HBsAg Secretion Inhibition | 0.010 | > 135 | [17] |

| HBeAg Secretion Inhibition | 0.026 | > 51 | [17] |

| HBV DNA Replication Inhibition | 0.045 | N/A |[17] |

Note: HBsAg is Hepatitis B surface antigen; HBeAg is Hepatitis B e-antigen.

Key Experimental Protocols

The evaluation of these analogs relies on standardized in vitro assays. The MTT assay is a fundamental method for determining the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[18] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[19][20]

Materials:

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Appropriate cell culture medium (e.g., RPMI 1640)

-

Test compounds dissolved in DMSO

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ to 2x10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13][19]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[13][19]

-

MTT Addition: After the treatment period, add 10-20 µL of the MTT stock solution to each well. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple crystals. Gently swirl the plate to ensure complete solubilization.[13][19]

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[18][19][20]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[13]

Conclusion and Future Directions

The this compound scaffold and its structural analogs represent a highly versatile and pharmacologically significant class of compounds. The extensive research into their synthesis and biological evaluation has revealed potent anticancer, antimicrobial, and antiviral activities. Key structure-activity relationship insights, such as the positive impact of halogenation at the C-6 position, provide a rational basis for the design of next-generation therapeutics.

Future research should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further investigation into their precise mechanisms of action and potential off-target effects will be crucial for their clinical translation. The continued exploration of this privileged scaffold holds considerable promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jptcp.com [jptcp.com]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound | 17282-72-3 | Benchchem [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Quinolone synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bds.berkeley.edu [bds.berkeley.edu]

- 20. MTT assay protocol | Abcam [abcam.com]

In Silico Modeling of 6-Chloro-2-phenylquinolin-4-ol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-phenylquinolin-4-ol is a quinoline derivative with recognized potential for diverse biological activities, including anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to investigate the molecular interactions of this compound. We will delve into the established and putative biological targets of this compound, detail the computational protocols for studying its binding mechanisms, and present relevant quantitative data from closely related analogs to inform future research. This document serves as a foundational resource for researchers aiming to elucidate the mechanism of action and to guide the rational design of novel therapeutics based on the this compound scaffold.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The subject of this guide, this compound, possesses a chemical structure that suggests potential interactions with various biological macromolecules. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools to predict and analyze these interactions at an atomic level, thereby accelerating the drug discovery and development process. This guide will focus on the practical application of these methods to understand the interactions of this compound with its key putative biological targets.

Biological Targets and Rationale for In Silico Analysis

Based on existing literature for quinoline derivatives, the primary biological targets for this compound are hypothesized to be:

-

Tubulin: Many quinoline derivatives are known to inhibit tubulin polymerization, a critical process for cell division, making it a key target in cancer therapy.[2] Molecular docking studies have suggested that compounds similar to this compound can bind to the colchicine binding site on β-tubulin.[2]

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are well-established targets for quinolone-based antibacterial agents.[2] In silico studies can elucidate the binding mode of this compound to these enzymes, aiding in the development of new antibiotics.

-

Phosphatidylinositol 3-kinase (PI3Kα): The PI3K/AKT signaling pathway is often dysregulated in cancer.[3] Derivatives of this compound have been synthesized and evaluated as PI3Kα inhibitors, demonstrating the relevance of this target.[2][4]

In Silico Experimental Protocols

This section provides detailed methodologies for conducting in silico investigations of this compound's interactions with its biological targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To predict the binding mode and affinity of this compound to the active sites of tubulin, DNA gyrase, and PI3Kα.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For example, PDB ID: 4L23 for PI3Kα.[5]

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDockTools or Maestro (Schrödinger).

-

Identify the binding site based on the location of the co-crystallized ligand or through literature information.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the grid box around the active site of the protein.

-

Perform the docking simulation using software such as AutoDock Vina, Glide (Schrödinger), or GOLD.

-

Analyze the resulting docking poses and scores (e.g., binding energy in kcal/mol). The top-ranked poses are selected based on the most favorable docking scores and visual inspection of the interactions.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Objective: To assess the stability of the docked this compound-protein complex and to analyze the detailed intermolecular interactions.

Methodology:

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure and temperature (NPT ensemble) for a sufficient duration (e.g., 1-10 ns).

-

Run the production MD simulation for an extended period (e.g., 50-100 ns or more) under the NPT ensemble.

-

-

Analysis:

-

Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the hydrogen bonds and other non-covalent interactions between the ligand and the protein throughout the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Quantitative Data

| Compound ID | Modification on Carboxamide | Target Cell Line | IC50 (µM)[4][6] |

| 16 | pyridine-4-yl | Caco-2 | 37.4 |

| HCT-116 | 8.9 | ||

| 18 | Not specified in abstract | Caco-2 | 50.9 |

| HCT-116 | 3.3 | ||

| 19 | Not specified in abstract | Caco-2 | 17.0 |

| HCT-116 | 5.3 | ||

| 21 | Not specified in abstract | Caco-2 | 18.9 |

| HCT-116 | 4.9 |

Visualizations

Signaling Pathway

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.

Experimental Workflow

Caption: A generalized workflow for the in silico analysis of ligand-protein interactions.

Logical Relationship

Caption: Logical relationship between this compound, its targets, and potential therapeutic outcomes.

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the molecular interactions of this compound. By employing molecular docking and molecular dynamics simulations, researchers can gain significant insights into the binding mechanisms of this compound with key biological targets such as tubulin, DNA gyrase, and PI3Kα. The methodologies and data presented herein provide a solid foundation for future computational and experimental studies aimed at developing novel therapeutics based on the quinoline scaffold. The continuous refinement of these in silico models, coupled with experimental validation, will be crucial in unlocking the full therapeutic potential of this compound and its analogs.

References

- 1. Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents [mdpi.com]

- 4. sciencebiology.org [sciencebiology.org]

- 5. mdpi.com [mdpi.com]

- 6. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Chloro-2-phenylquinolin-4-ol

For research use only. Not for human or veterinary use.

Introduction

6-Chloro-2-phenylquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline class.[1] Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document provides an overview of the potential applications of this compound, along with detailed protocols for its experimental use in research settings. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀ClNO | [1] |

| Molecular Weight | 255.70 g/mol | [1] |

| IUPAC Name | 6-chloro-2-phenyl-1H-quinolin-4-one | [1] |

| CAS Number | 17282-72-3 |

Biological Activities and Potential Applications

This compound and related quinoline compounds have demonstrated a range of biological activities, suggesting their potential application in several areas of research and drug development.

Anticancer Activity

Quinoline derivatives are recognized for their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[2]

Mechanisms of Action:

-

PI3K/Akt/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer.[3] Quinoline derivatives have been developed as inhibitors of PI3K, blocking its catalytic activity and downstream signaling.[3][4]

-

Tyrosine Kinase Inhibition (e.g., EGFR): The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation.[5] Quinoline-based compounds can act as EGFR tyrosine kinase inhibitors (TKIs) by competing with ATP for binding to the kinase domain.[5]

-

Tubulin Polymerization Inhibition: Several quinoline derivatives inhibit tubulin polymerization, a crucial process for mitotic spindle formation during cell division.[2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[2][6]

Quantitative Data on Related Quinoline Derivatives (In Vitro):

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 19 | Caco-2 | 17.0 | [7] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 19 | HCT-116 | 5.3 | [7] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 21 | Caco-2 | 18.9 | [7] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 21 | HCT-116 | 4.9 | [7] |

| Quinoline Derivative 5a | MCF-7 | GI₅₀ = 25-82 nM | [5][8] |

| Quinoline Derivative 5a | A-549 | GI₅₀ = 25-82 nM | [5][8] |

| Quinoline Derivative 6d | EGFR | IC₅₀ = 0.18 | [9] |

| Quinoline Derivative 8b | EGFR | IC₅₀ = 0.08 | [9] |

Antimicrobial Activity

Quinolone compounds have a well-established history as antibacterial agents. Their mechanism often involves the inhibition of essential bacterial enzymes.

Mechanism of Action:

-

DNA Gyrase and Topoisomerase IV Inhibition: Quinolones can inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and managing the topological state of DNA. This inhibition leads to disruptions in DNA synthesis and ultimately bacterial cell death.

Quantitative Data on Related Quinoxaline Derivatives (In Vitro):

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline derivative 5p | S. aureus | 4 | [10] |

| Quinoxaline derivative 5p | B. subtilis | 8 | [10] |

| Quinoxaline derivative 5p | MRSA | 8 | [10] |

| Quinoxaline derivative 5p | E. coli | 4 | [10] |

Experimental Protocols

The following are detailed protocols for evaluating the biological activity of this compound. Researchers should optimize concentrations and incubation times for their specific experimental setup.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. harnessing-molecular-hybridization-approach-to-discover-novel-quinoline-egfr-tk-inhibitors-for-cancer-treatment - Ask this paper | Bohrium [bohrium.com]

- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Chloro-2-phenylquinolin-4-ol Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research and potential applications of 6-Chloro-2-phenylquinolin-4-ol derivatives in the field of oncology. The focus of recent studies has been on the synthesis and biological evaluation of various analogs of this core structure, which have demonstrated promising anticancer properties. This document details their mechanism of action, summarizes their efficacy, and provides standardized protocols for their investigation.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities. Within this family, derivatives of this compound have emerged as a scaffold of significant interest in cancer research. These compounds have been investigated for their potential to inhibit critical signaling pathways involved in tumor growth and proliferation. Notably, research has focused on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which have shown potent antiproliferative effects against various cancer cell lines.[1][2]

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Several derivatives of this compound exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2] The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a frequent event in many types of human cancers, making it a prime target for anticancer drug development.[1][3]

The synthesized N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have been shown to occupy the binding site of PI3Kα, a key isoform of PI3K.[1] By inhibiting PI3Kα, these compounds prevent the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors such as the protein kinase B (AKT), leading to the suppression of cell growth and proliferation.[1]

Below is a diagram illustrating the targeted PI3K/AKT signaling pathway.

Caption: Targeted inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Applications in Cancer Research

Derivatives of this compound have demonstrated significant in vitro antiproliferative activity against a panel of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data: Antiproliferative Activity

The following table summarizes the reported IC50 values for representative derivatives of this compound against various cancer cell lines.

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Compound 16 | Caco-2 | Human Epithelial Colorectal Adenocarcinoma | 37.4 | [1] |

| HCT-116 | Human Colon Carcinoma | 8.9 | [1] | |

| Compound 18 | Caco-2 | Human Epithelial Colorectal Adenocarcinoma | 50.9 | [1] |

| HCT-116 | Human Colon Carcinoma | 3.3 | [1] | |

| Compound 19 | Caco-2 | Human Epithelial Colorectal Adenocarcinoma | 17.0 | [1] |

| HCT-116 | Human Colon Carcinoma | 5.3 | [1] | |

| Compound 21 | Caco-2 | Human Epithelial Colorectal Adenocarcinoma | 18.9 | [1] |

| HCT-116 | Human Colon Carcinoma | 4.9 | [1] | |

| Derivative 5a | MGC-803 | Human Gastric Carcinoma | - | [4] |

| Bcap-37 | Human Breast Cancer | - | [4] | |

| Derivative 5f | MGC-803 | Human Gastric Carcinoma | - | [4] |

| Bcap-37 | Human Breast Cancer | - | [4] |

Note: Specific IC50 values for derivatives 5a and 5f were not provided in the abstract, but they were identified as the most active compounds in the study, inducing apoptosis in MGC-803 and Bcap-37 cells.[4]

Experimental Protocols

The following section outlines a general protocol for evaluating the in vitro anticancer activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

Materials:

-

Cancer cell lines (e.g., HCT-116, Caco-2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance_treated / Absorbance_control) * 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Below is a workflow diagram for the MTT assay.

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Future Perspectives

The promising in vitro anticancer activity of this compound derivatives warrants further investigation. Future research directions should include:

-

Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency and selectivity.

-

In Vivo Studies: Assessing the efficacy and toxicity of lead compounds in animal models of cancer.

-

Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways affected by these compounds.

-

Combination Therapies: Investigating the potential synergistic effects of these derivatives with existing chemotherapeutic agents.

The development of these quinoline-based compounds could lead to novel therapeutic strategies for various types of cancer.

References

- 1. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]

- 4. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-2-phenylquinolin-4-ol: A Versatile Molecular Probe for Cellular Investigation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-phenylquinolin-4-ol is a heterocyclic compound belonging to the quinoline family. Its rigid, planar structure, coupled with the presence of a chlorine atom and a phenyl group, confers upon it the ability to interact with a variety of biological targets. This makes it a valuable molecular probe for studying cellular signaling pathways and for screening potential therapeutic agents. The 4-hydroxyquinoline core is a known pharmacophore with demonstrated anticancer, antiviral, and antibacterial properties, often acting through the inhibition of key enzymes or the disruption of essential cellular processes. These application notes provide a comprehensive overview of the utility of this compound as a molecular probe, complete with detailed experimental protocols and a summary of its known biological activities.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀ClNO | --INVALID-LINK-- |

| Molecular Weight | 255.70 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 17282-72-3 | --INVALID-LINK-- |

Biological Activities and Potential Applications

The this compound scaffold has been identified as a privileged structure in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have shown potent inhibitory effects against a range of biological targets.

Anticancer Activity

The primary application of this compound as a molecular probe is in the field of oncology. Its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The proposed mechanisms of action include:

-

PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its hyperactivation is a hallmark of many cancers.[1] Derivatives of 6-chloro-4-hydroxy-2-quinolone have been shown to be effective inhibitors of PI3Kα.[1][2]

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. 2-Phenylquinolin-4-one derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

DNA Gyrase and Topoisomerase Inhibition: The quinolone core is a well-known inhibitor of bacterial DNA gyrase and topoisomerase IV. This mechanism is also being explored for its anticancer potential.

Quantitative Data for Derivatives of this compound in Cancer Cell Lines:

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 16 | Caco-2 (colorectal adenocarcinoma) | 37.4 | [1][2] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 16 | HCT-116 (colon carcinoma) | 8.9 | [1][2] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 18 | Caco-2 (colorectal adenocarcinoma) | 50.9 | [1][2] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 18 | HCT-116 (colon carcinoma) | 3.3 | [1][2] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 19 | Caco-2 (colorectal adenocarcinoma) | 17.0 | [1][2] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 19 | HCT-116 (colon carcinoma) | 5.3 | [1][2] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 21 | Caco-2 (colorectal adenocarcinoma) | 18.9 | [1][2] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 21 | HCT-116 (colon carcinoma) | 4.9 | [1][2] |

Antiviral Activity

Derivatives of the 2-phenylquinoline scaffold have shown promise as broad-spectrum antiviral agents. Notably, they have been investigated for their activity against coronaviruses, including SARS-CoV-2, and Dengue virus.[3][4]

Quantitative Data for 2-Phenylquinoline Derivatives against Viruses:

| Compound Derivative | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 2-Phenylquinoline derivative | SARS-CoV-2 | 6 | 18 | 3 | [3] |

| 2-Phenylquinoline derivative 9j | SARS-CoV-2 | 5.9 | >100 | >16.9 | [3] |

| 2-Phenylquinoline derivative 6f | SARS-CoV-2 | 6.1 | >100 | >16.4 | [3] |

| 2-Phenylquinoline derivative 6g | SARS-CoV-2 | 7.2 | >100 | >13.9 | [3] |

| Quinoline derivative 1 | Dengue Virus Serotype 2 | 3.03 | 16.06 | 5.30 | [5] |

| Quinoline derivative 2 | Dengue Virus Serotype 2 | 0.49 | 19.39 | 39.5 | [5] |

Antibacterial Activity

The quinoline core is a well-established antibacterial pharmacophore. 6-Chloro-2-phenylquinoline-4-carboxylic acid, a close analog, has demonstrated activity against both Gram-positive and Gram-negative bacteria.[6]

Quantitative Data for 6-Chloro-2-phenylquinoline-4-carboxylic acid against Bacteria:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | 15 | [6] |

| Escherichia coli | 12 | [6] |

| Bacillus subtilis | 14 | [6] |

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

General Experimental Workflow for In Vitro Screening

Caption: A general workflow for the in vitro biological evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Target cancer cell line (e.g., HCT-116, Caco-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

-

Protocol 2: PI3Kα Inhibition Assay (In Vitro Kinase Assay)